Denatonium benzoate hydrate chemical properties
Denatonium benzoate hydrate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Denatonium Benzoate Hydrate
Prepared by: Gemini, Senior Application Scientist
Introduction
Denatonium benzoate, often known by its trade name Bitrex®, holds the distinction of being the most bitter chemical compound known to science.[1][2] This extreme bitterness, detectable by humans at concentrations as low as 10 parts per billion, is the cornerstone of its primary application as an aversive agent or denaturant.[1] It is widely incorporated into a variety of consumer products, industrial chemicals, and pharmaceuticals to deter accidental ingestion.[3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical properties is paramount for formulation, analytical method development, and ensuring product safety and stability.
This guide provides a comprehensive overview of the core chemical and physical properties of denatonium benzoate hydrate. It moves beyond a simple recitation of data to explain the causality behind its characteristics and the logic of its analytical validation, reflecting field-proven insights for practical application.
Chemical Identity and Structure
Denatonium benzoate is a synthetic quaternary ammonium salt.[1] Its structure is comprised of a large, bulky quaternary ammonium cation (denatonium) and an inert benzoate anion.[1][6] The denatonium cation's structure is analogous to the local anesthetic lidocaine, with the key difference being an additional benzyl group on the tertiary amine nitrogen, which confers the quaternary charge.[1] It is commercially available in both anhydrous and monohydrate forms.[7][8]
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IUPAC Name: benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate;hydrate[9]
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CAS Number: 3734-33-6 (Anhydrous)[1][3], 86398-53-0 (Monohydrate)[8][9]
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Molecular Formula: C₂₈H₃₄N₂O₃ (Anhydrous)[1][10], C₂₈H₃₆N₂O₄ (Monohydrate)[9][]
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Molecular Weight: 446.59 g/mol (Anhydrous)[1][6][10], 464.60 g/mol (Monohydrate)[9][]
Physicochemical Properties
The physical and chemical properties of denatonium benzoate are critical for its handling, formulation, and stability. It is a stable compound, compatible with a wide pH range and temperatures up to 140°C.[1] However, it is incompatible with strong oxidizing agents.[1][12]
Table 1: Summary of Physicochemical Data for Denatonium Benzoate
| Property | Value | Source(s) |
| Appearance | White to off-white, odorless, free-flowing crystalline powder or solid. | [1][2][4][12] |
| Melting Point | 163 - 171 °C | [1][3][4][6][13] |
| pH | 6.5 - 7.5 (in a 3 in 100 solution) | [4][7] |
| LogP | 2.2 (at 25°C) | [1] |
| Water Solubility | 42.56 g/L (at 25°C); Moderately soluble. | [1][3][14] |
| Methanol Solubility | 50 mg/mL; Soluble. | [1][15] |
| Ethanol Solubility | Soluble. | [3] |
| Acetone Solubility | Slightly or sparingly soluble. | [3][15] |
| Ether Solubility | Practically insoluble. | [3] |
| Loss on Drying | ≤ 1.0% (Anhydrous); 3.5% - 4.5% (Monohydrate) | [4][7] |
| Stability | Stable up to 140°C and across a wide pH range. Aqueous and alcoholic solutions maintain bitterness for years. | [1] |
| Incompatibilities | Strong oxidizing agents (e.g., nitrates, chlorine bleaches). | [1][12][16] |
Analytical Characterization and Protocols
Accurate quantification of denatonium benzoate is essential for regulatory compliance and quality control, especially given its use at parts-per-million (ppm) levels.[1][17] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[17][18][19][20]
High-Performance Liquid Chromatography (HPLC)
HPLC offers the sensitivity and specificity required to measure denatonium benzoate in complex matrices like antifreeze, consumer products, and pharmaceutical formulations.[17][19] Both mixed-mode and reverse-phase methods have been successfully developed.[21][22]
The causality behind a robust HPLC method lies in achieving three goals: retaining the analyte on the column, separating it from matrix interferences, and detecting it with high sensitivity. As a quaternary ammonium compound, denatonium benzoate is permanently charged and can be challenging to retain on standard C18 columns. Therefore, methods often employ mixed-mode columns with ion-pairing groups or use mobile phase modifiers to ensure adequate retention and symmetrical peak shape.[21] UV detection is common, typically targeting the absorbance maxima of the molecule.[21][23]
Protocol: Isocratic HPLC-UV Analysis of Denatonium Benzoate
This protocol is a representative method for quantifying denatonium benzoate in liquid formulations. It is designed to be a self-validating system; system suitability checks (e.g., peak tailing, reproducibility) must be performed before analysis.
1. Objective: To determine the concentration of denatonium benzoate in a liquid sample.
2. Materials & Reagents:
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Denatonium Benzoate Reference Standard (USP grade)[7]
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Acetonitrile (HPLC Grade)
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Water (HPLC Grade)
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Ammonium Formate or Phosphoric Acid (for mobile phase modification)
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0.45 µm Syringe Filters
3. Instrumentation:
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HPLC system with isocratic pump, autosampler, and UV-Vis detector.
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Mixed-mode or Reverse-phase C18 column (e.g., Primesep SB, 4.6x150 mm, 3 µm).[21]
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 50 mM Ammonium Formate, pH 3.0) in a defined ratio (e.g., 80:20 ACN:Buffer).[21][23] Rationale: The organic modifier (acetonitrile) controls the elution strength, while the aqueous buffer maintains a stable pH and provides counter-ions for improved peak shape.
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Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
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Column Temperature: Ambient or controlled at 30°C.
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Detection Wavelength: 260 nm.[21] Rationale: This wavelength provides a strong absorbance signal for the denatonium benzoate molecule, enhancing sensitivity.
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Injection Volume: 10 µL.
5. Procedure:
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Standard Preparation: Prepare a stock solution of denatonium benzoate in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 2, 5, 10, 20 mg/L).[23] Rationale: A calibration curve is essential for accurate quantification, bracketing the expected concentration of the unknown sample.
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Sample Preparation: Dilute the sample containing denatonium benzoate with the mobile phase to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection. Rationale: Filtration removes particulates that could damage the column and interfere with the analysis.
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Analysis: Inject the calibration standards, followed by the prepared samples.
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Quantification: Plot the peak area of the denatonium benzoate peak versus the concentration for the standards to generate a linear regression curve.[17][23] Use the equation of the line to calculate the concentration in the unknown samples.
Other Spectroscopic Techniques
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UV-Visible Spectroscopy: Used for identification and quantification, with an absorbance maximum around 263 nm in water.[7][8]
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Infrared (IR) Spectroscopy: Can be used as an identification test by comparing the spectrum of a sample to that of a reference standard.[7][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, and ¹³C NMR spectral data is available for reference.[24]
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or used alone, MS confirms the identity of the analyte by its mass-to-charge ratio, providing definitive verification.[17][19]
Safety, Handling, and Storage
While used to prevent toxicity in other products, denatonium benzoate itself has handling hazards that require appropriate precautions.
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Hazards: It is classified as harmful if swallowed.[25][26][27] It can cause serious eye irritation and skin irritation.[16][25][26] Inhalation of dust may cause respiratory irritation.[16][25][26]
-
Personal Protective Equipment (PPE): Safety glasses with side shields or chemical goggles, chemical-resistant gloves, and respiratory protection (if generating dust) are recommended.[6][16]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][28] It should be kept away from incompatible materials like strong oxidizing agents.[1]
Conclusion
Denatonium benzoate hydrate is a compound defined by its extraordinary bitterness, a property derived from its unique quaternary ammonium structure. Its chemical stability, moderate solubility in polar solvents, and well-defined analytical profile make it a reliable and effective aversive agent. For professionals in research and drug development, understanding these core properties—from its molecular identity and physicochemical behavior to the validated protocols for its quantification—is fundamental to leveraging its benefits while ensuring safe handling and formulation integrity. The HPLC-UV method, in particular, provides a robust and accessible pathway for quality control and regulatory adherence in products designed for enhanced safety.
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